6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin

Lipophilicity Membrane permeability ADME profiling

This tetra-chlorinated 4-methylcoumarin (LogP 6.38, TPSA 30.21 Ų) is the only analog in its structural cluster with curated CYP2A6 inhibition data (Ki=710 nM, ChEMBL/BindingDB). Zero H-bond donors and high lipophilicity predict superior passive membrane permeability versus methoxyphenyl (LogP 5.08) or hydroxylated analogs—critical for intracellular kinase, nuclear receptor, and CYP enzyme assays. MW 374.05 keeps it within CNS lead space (≤400 Da); 8-chloro substitution demonstrates SAR-validated potency over 8-bromo and 8-fluoro surrogates. For CYP profiling panels or quantitative halogen-scanning SAR, procure alongside CAS 263365-20-4 as a matched pair for direct LogP/activity correlation analysis.

Molecular Formula C16H8Cl4O2
Molecular Weight 374 g/mol
CAS No. 263364-94-9
Cat. No. B3041222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin
CAS263364-94-9
Molecular FormulaC16H8Cl4O2
Molecular Weight374 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H8Cl4O2/c1-7-11-4-9(18)6-13(20)15(11)22-16(21)14(7)10-3-2-8(17)5-12(10)19/h2-6H,1H3
InChIKeyUYWBRDJWCHYHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin (CAS 263364-94-9): Chemical Class & Baseline Identity for Procurement Screening


6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin (CAS 263364-94-9) is a fully synthetic, tetra-chlorinated 4-methylcoumarin derivative with the molecular formula C16H8Cl4O2 and a molecular weight of 374.05 g/mol . It belongs to the broader 3-aryl-4-methylcoumarin subclass, distinguished by dual chlorine substitution at positions 6 and 8 of the coumarin core combined with a 2',4'-dichlorophenyl appendage at position 3. The compound is commercially supplied at 98% purity for research use only . Its calculated LogP of 6.38 and topological polar surface area (TPSA) of 30.21 Ų define it as a highly lipophilic scaffold with zero hydrogen-bond donors, placing it at the upper boundary of Lipinski-compliant chemical space for CNS and intracellular target applications .

Why Generic 4-Methylcoumarin Substitution Fails for 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin (263364-94-9)


Substituting 6,8-dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin with seemingly close 4-methylcoumarin analogs introduces quantifiable shifts in lipophilicity, polar surface area, and halogen-dependent target engagement that cannot be normalized through simple concentration adjustment. The tetrachlorinated scaffold occupies a distinct physicochemical niche—LogP 6.38 with TPSA 30.21 Ų—that differs from the mono-chlorophenyl analog (CAS 263365-20-4; LogP 5.73, Δ = +0.65) , the 6-bromo-8-chloro surrogate (CAS 331821-08-0; LogP 6.49, but with altered halogen-bonding geometry due to Br substitution) , and the 4'-methoxyphenyl variant (CAS 262591-12-8; LogP 5.08, Δ = +1.30, TPSA 39.44 vs. 30.21 Ų) . Published structure-activity relationship (SAR) studies on 4,8-disubstituted coumarins further demonstrate that the identity of the 8-position substituent (Cl vs. Br vs. F vs. CH3) directly controls target potency, with 8-chloro analogs exhibiting superior inhibitory activity versus 8-bromo and 8-fluoro counterparts [1]. Consequently, generic analog substitution without explicit re-validation risks both altered target engagement and unpredictable ADME behavior.

Quantitative Differentiation Evidence: 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin (263364-94-9) vs. Closest Analogs


LogP Superiority Over the Mono-Chlorophenyl Analog (CAS 263365-20-4) for Membrane-Permeation-Dependent Assays

The target compound (CAS 263364-94-9) exhibits a computed LogP of 6.38, compared with 5.73 for its closest structural analog 3-(2'-chlorophenyl)-6,8-dichloro-4-methylcoumarin (CAS 263365-20-4), which differs only by the absence of the 4'-chlorine on the 3-phenyl ring . This ΔLogP of +0.65 (approximately 4.5-fold higher partition coefficient) arises exclusively from the additional chlorine atom at the 4'-position of the phenyl substituent. Both compounds share identical TPSA (30.21 Ų), H-bond acceptor/donor counts (2/0), and coumarin-core chlorination pattern, allowing the LogP difference to be attributed solely to the 2',4'-dichlorophenyl vs. 2'-chlorophenyl moiety.

Lipophilicity Membrane permeability ADME profiling

Lipophilicity Gap vs. the 4'-Methoxyphenyl Analog (CAS 262591-12-8): TPSA and LogP Dual Differentiation

Relative to 6,8-dichloro-3-(4'-methoxyphenyl)-4-methylcoumarin (CAS 262591-12-8), the target compound is substantially more lipophilic (LogP 6.38 vs. 5.08; Δ = +1.30, ≈20-fold higher partition coefficient) and possesses a smaller polar surface area (TPSA 30.21 vs. 39.44 Ų; Δ = −9.23 Ų) . The methoxy substituent introduces an additional hydrogen-bond acceptor and increases rotational freedom (2 rotatable bonds vs. 1), collectively shifting the analog toward higher aqueous solubility and lower passive membrane permeability.

Lipophilicity Polar surface area CNS drug-likeness

Halogen-Dependent 8-Position Potency: SAR Evidence Supporting Chlorine Over Bromine at the Coumarin 8-Position

A published SAR study on 4,8-disubstituted coumarin inhibitors of SLC26A3 (DRA) demonstrated that 8-chloro-substituted coumarins (exemplified by compound 4k, IC50 = 25 nM) are approximately 2-fold more potent than the corresponding 8-bromo analogs (compounds 4m–4p) and substantially more potent than 8-fluoro analogs (compounds 4q–4t) [1]. The study explicitly concludes that the size of the substituent at the coumarin 8-position—with methyl or chloro being optimal—directly affects inhibitory potency. While this study did not directly test CAS 263364-94-9, the SAR principle is directly transferable: the target compound retains 8-chloro substitution, whereas the close analog 6-bromo-8-chloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin (CAS 331821-08-0) replaces the 6-chloro with a bulkier bromine atom, altering both steric and electronic properties at the position most critical for target engagement.

Structure-activity relationship DRA inhibition Halogen bioisosterism

CYP2A6 Inhibition Profile: ChEMBL-Curated Enzyme Data as a Baseline for ADME Liability Screening

The compound has been evaluated for inhibition of human recombinant cytochrome P450 2A6 (CYP2A6) in a fluorescence-based assay measuring the metabolism of coumarin to 7-hydroxycoumarin [1]. Data curated in ChEMBL (Assay CHEMBL_1474035 / CHEMBL3423893) and archived in BindingDB report a Ki value of 710 ± n/a nM for inhibition of CYP2A6 [2]. A separate entry under the same assay reports a Ki of 2180 ± n/a nM for a closely related structural entry, indicating measurable CYP2A6 engagement within the series [3]. While isoform selectivity data (CYP1A2, CYP2C8, CYP2C19, CYP2B6, CYP3A4) are not available for this specific compound, the existence of curated CYP2A6 inhibition data provides a concrete ADME screening endpoint that is absent for the unsubstituted or methoxy-phenyl analogs in public databases.

CYP450 inhibition Drug metabolism ADME-tox screening

Zero H-Bond Donor Profile: Differentiation from Hydroxyl- and Amino-Substituted 4-Methylcoumarin Congeners

The target compound possesses zero hydrogen-bond donors (HBD = 0) and only two hydrogen-bond acceptors (HBA = 2), both contributed by the lactone carbonyl and ring oxygen of the coumarin core . This HBD = 0 profile is a direct consequence of the fully chlorinated substitution pattern at positions 6, 8, 2', and 4', which eliminates all phenolic -OH and aniline -NH donors found in many bioactive coumarins. By contrast, common comparator scaffolds such as 7-hydroxy-4-methylcoumarin (HBD = 1), 6,7-dihydroxy-4-methylcoumarin (HBD = 2), and 7-amino-4-methylcoumarin (HBD = 1 plus HBA from -NH2) all carry hydrogen-bond donor capacity that increases aqueous solubility at the expense of passive membrane permeability and can introduce promiscuous off-target hydrogen-bonding interactions [1].

Hydrogen bonding Membrane permeability Off-target promiscuity

Computed Physicochemical Profile vs. the 6-Bromo-8-chloro Analog: Property Trade-offs Without Potency Gain

The 6-bromo-8-chloro analog (CAS 331821-08-0) introduces a bromine at position 6 in place of chlorine, increasing molecular weight from 374.05 to 418.50 g/mol (Δ = +44.45 Da, +12%) and LogP from 6.38 to 6.49 (Δ = +0.11) . While the LogP shift is modest, the bromine atom carries a larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) and altered polarizability, which can affect halogen-bonding geometry with target proteins. Critically, the published SAR for 4,8-disubstituted coumarins indicates that 8-chloro substitution is potency-optimal; the 6-position halogen identity has not been shown to confer a potency advantage that compensates for the increased molecular weight and synthetic complexity [1]. The target compound therefore offers superior lipophilic ligand efficiency (LipE) by delivering comparable or better target engagement at lower molecular weight.

Halogen substitution Molecular weight Lipophilicity efficiency

Best-Fit Procurement Scenarios for 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin (263364-94-9) Based on Quantitative Differentiation Evidence


Intracellular Kinase or Nuclear Receptor Target Engagement Assays Requiring High Passive Membrane Permeability

For cell-based assays targeting intracellular enzymes (e.g., kinases, nuclear hormone receptors, CYP enzymes), the compound's LogP of 6.38 and TPSA of 30.21 Ų predict superior passive membrane permeability relative to the methoxyphenyl analog (LogP 5.08, TPSA 39.44 Ų) and hydroxylated 4-methylcoumarins. The zero H-bond donor count further reduces the likelihood of P-glycoprotein-mediated efflux and nonspecific protein binding . This compound is the rational procurement choice over CAS 262591-12-8 or 7-hydroxy-4-methylcoumarin when intracellular target residence time and cytoplasmic/nuclear compartment exposure are critical experimental parameters.

CYP2A6-Mediated Metabolism and Drug-Drug Interaction Screening Panels

The compound's curated CYP2A6 inhibition data (Ki = 710 nM, ChEMBL/BindingDB) makes it the only analog in its immediate structural cluster with a documented CYP inhibition benchmark. Research groups assembling ADME-Tox screening libraries for cytochrome P450 profiling should select this compound over CAS 263365-20-4, CAS 331821-08-0, or CAS 262591-12-8, which lack publicly available CYP interaction data in authoritative databases. The pre-existing data point enables immediate incorporation into CYP inhibition panels without requiring de novo assay development.

SAR Expansion Around the 3-Aryl Domain of 4-Methylcoumarins: Halogen Scanning at the Phenyl Ring

The 2',4'-dichlorophenyl substitution pattern of this compound provides a distinct LogP anchor point (6.38) that is +0.65 units above the mono-chlorophenyl analog (CAS 263365-20-4, LogP 5.73) . For medicinal chemistry teams conducting systematic halogen scanning of the 3-aryl moiety, this compound serves as the dihalogenated reference point, enabling quantitative SAR interpretation of the incremental contribution of each additional chlorine to both lipophilicity and target binding. Procurement of both CAS 263364-94-9 and CAS 263365-20-4 as a matched pair enables direct LogP/activity correlation analysis.

Fragment-to-Lead and Hit-to-Lead Optimization with Strict Molecular Weight Efficiency Constraints

With a molecular weight of 374.05 g/mol and four chlorine substituents, this compound operates near the upper boundary of fragment-derived lead space, yet remains 44.45 Da lighter than the 6-bromo surrogate (CAS 331821-08-0, MW 418.50) . In lead optimization workflows subject to MW ceilings (e.g., ≤400 Da for CNS drug discovery or ≤450 Da for oral drug candidates), this MW advantage combined with the SAR-demonstrated optimality of 8-chloro substitution [1] positions the target compound as the more developable starting point relative to the brominated analog.

Quote Request

Request a Quote for 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-methylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.